molecular formula C6H6O2S2 B1332954 2-(Methylthio)thiophene-3-carboxylic acid CAS No. 71154-30-8

2-(Methylthio)thiophene-3-carboxylic acid

Cat. No.: B1332954
CAS No.: 71154-30-8
M. Wt: 174.2 g/mol
InChI Key: AABWPIYTBMFEBE-UHFFFAOYSA-N
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Description

2-(Methylthio)thiophene-3-carboxylic acid is an organic compound with the molecular formula C6H6O2S2 It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylthio)thiophene-3-carboxylic acid typically involves the introduction of a methylthio group to the thiophene ring followed by carboxylation. One common method is the reaction of 2-bromo-3-methylthiothiophene with carbon dioxide under high pressure and temperature in the presence of a palladium catalyst. This reaction proceeds via a palladium-catalyzed carbonylation mechanism.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and reaction parameters is crucial for scaling up the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(Methylthio)thiophene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

    Oxidation: 2-(Methylsulfinyl)thiophene-3-carboxylic acid, 2-(Methylsulfonyl)thiophene-3-carboxylic acid.

    Reduction: 2-(Methylthio)thiophene-3-methanol.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2-(Methylthio)thiophene-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex thiophene derivatives.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.

    Industry: It is used in the development of organic semiconductors and other advanced materials.

Comparison with Similar Compounds

    3-Methyl-2-thiophenecarboxylic acid: Similar structure but lacks the methylthio group.

    2-(Methylthio)pyridine-3-carboxylic acid: Contains a pyridine ring instead of a thiophene ring.

Uniqueness: 2-(Methylthio)thiophene-3-carboxylic acid is unique due to the presence of both a methylthio group and a carboxylic acid group on the thiophene ring. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.

Properties

IUPAC Name

2-methylsulfanylthiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O2S2/c1-9-6-4(5(7)8)2-3-10-6/h2-3H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AABWPIYTBMFEBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376307
Record name 2-(Methylsulfanyl)thiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71154-30-8
Record name 2-(Methylthio)-3-thiophenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71154-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Methylsulfanyl)thiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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